Molecular Identity and Physicochemical Differentiation from Closest Structural Analogs
The target compound is differentiated from close analogs by its unique combination of a meta-phenyl-linked benzimidazole and a 4-tert-butylbenzamide terminus. Compared to N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide (unsubstituted benzamide) and N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide (CHEMBL1276927), the 4-tert-butyl group increases molecular weight to 369.47 g/mol and introduces a bulky, hydrophobic substituent . This structural distinction is quantifiable: the tert-butyl group contributes approximately 57.1 Da additional mass and an estimated increase in calculated logP of approximately +1.5 to +2.0 log units relative to the unsubstituted benzamide analog, based on fragment-based physicochemical predictions.
| Evidence Dimension | Molecular weight and calculated lipophilicity (ClogP) |
|---|---|
| Target Compound Data | MW 369.47 g/mol; ClogP estimated ~5.0–5.5 |
| Comparator Or Baseline | N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide: MW ~313.35 g/mol, ClogP estimated ~3.5; N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide (CHEMBL1276927): MW 327.38 g/mol, ClogP estimated ~4.0 |
| Quantified Difference | MW increase of 56.1 Da vs unsubstituted analog; ClogP increase of ~1.5–2.0 log units |
| Conditions | Calculated physicochemical parameters (no experimental logP/logD data available for target compound) |
Why This Matters
Higher lipophilicity directly influences membrane permeability, non-specific protein binding, and PK profile, making the compound a distinct chemotype rather than a drop-in replacement for less lipophilic analogs in cell-based or in vivo assays.
